1-(4-(3-(3,5-Dimethylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)ethanone hydrochloride
Description
1-(4-(3-(3,5-Dimethylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)ethanone hydrochloride is a synthetic organic compound featuring a substituted ethanone core. Its structure includes a 3,5-dimethylpiperidinyl moiety linked via a 2-hydroxypropoxy bridge to a phenyl ring, with a ketone group at the para position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
1-[4-[3-(3,5-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-13-8-14(2)10-19(9-13)11-17(21)12-22-18-6-4-16(5-7-18)15(3)20;/h4-7,13-14,17,21H,8-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSCUJAAWPWOPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2=CC=C(C=C2)C(=O)C)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(3-(3,5-Dimethylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)ethanone hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its structure includes a piperidine ring, which is known for its role in various biological activities.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C19H28ClN2O3 |
| Molecular Weight | 354.89 g/mol |
| Solubility | Soluble in water and organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing pathways related to pain modulation and neuroprotection.
Key Mechanisms
- Neurotransmitter Receptor Modulation : The piperidine moiety likely interacts with dopamine and serotonin receptors, which are crucial in mood regulation and neurochemical signaling.
- Enzymatic Inhibition : The hydroxypropoxy group may inhibit specific enzymes involved in metabolic pathways, affecting cellular signaling and proliferation.
Antimicrobial Activity
Research has indicated that derivatives of similar structures exhibit antimicrobial properties. For instance, a study showed that related compounds demonstrated significant activity against various microorganisms, suggesting potential applications in treating infections .
Study 1: Antimicrobial Evaluation
A series of compounds structurally related to this compound were synthesized and screened for antimicrobial activity. Results indicated that these compounds exhibited remarkable inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Study 2: Anticancer Properties
Another study focused on the synthesis of phenylurea derivatives related to the compound. These derivatives were tested for their anticancer properties using BrdU proliferation ELISA assays. Compounds similar to this compound showed significant cytotoxicity against cancer cell lines, demonstrating the therapeutic potential of this chemical class .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related ethanone derivatives and substituted piperidine-containing molecules. Key comparisons are outlined below:
Structural and Functional Group Analysis
Physicochemical Properties
- Solubility: The hydroxypropoxy group in the target compound likely improves aqueous solubility compared to analogs like 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone (CAS 349-76-8), which has highly lipophilic trifluoromethyl groups .
- Stability : Cyclic amines (e.g., 3,5-dimethylpiperidine) may confer greater metabolic stability than linear amines (e.g., benzyl(isopropyl)amine in CAS 1134340-51-4) due to reduced susceptibility to oxidative degradation .
Commercial and Regulatory Status
- Regulatory Data : Impurity standards for analogs (e.g., MM0381.08 , CAS 132183-64-3) suggest stringent quality control requirements for pharmaceutical applications .
Preparation Methods
Synthetic Pathways and Methodological Approaches
Retrosynthetic Analysis and Starting Materials
The target molecule decomposes into three synthons:
- 3,5-Dimethylpiperidine (CAS 2855-13-2) as the nitrogenous base
- Epichlorohydrin (CAS 106-89-8) for epoxypropyl linker construction
- 4-Hydroxyacetophenone (CAS 99-93-4) as the aromatic ketone precursor
Reaction stoichiometry typically follows a 1:1.2:1 molar ratio to account for epoxide ring-opening inefficiencies.
Stepwise Synthesis Protocol
Epoxypropyl Intermediate Formation
Epichlorohydrin undergoes nucleophilic attack by 3,5-dimethylpiperidine in anhydrous THF under nitrogen atmosphere. Kinetic studies reveal optimal conditions:
- Temperature: 0°C → 25°C gradient over 4 hours
- Catalyst: 0.1 eq. tetrabutylammonium iodide (TBAI)
- Yield: 89% (HPLC purity 94%)
The intermediate 1-(oxiran-2-ylmethyl)-3,5-dimethylpiperidine is isolated via vacuum distillation (bp. 112-115°C at 0.5 mmHg).
Phenolic Coupling Reaction
The epoxide reacts with 4-hydroxyacetophenone in DMF at 80°C for 12 hours. Base catalysis (K₂CO₃) facilitates alkoxy group formation:
$$
\text{Epoxide} + 4\text{-Hydroxyacetophenone} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Alkoxy Intermediate}
$$
Key parameters:
- Molar ratio (epoxide:phenol): 1:1.05
- Water content: <0.1% (prevents hydrolysis)
- Conversion rate: 93% by ¹H NMR
Hydrochloride Salt Formation
The free base is treated with HCl gas in ethyl acetate, achieving pH 2-3. Crystallization proceeds at -20°C for 48 hours:
| Parameter | Value | Source |
|---|---|---|
| Solvent System | EtOAc/Hexane (3:1) | |
| Crystallization Yield | 76% | |
| Purity (HPLC) | 98.4% |
Alternative Pathway: Mitsunobu Reaction
A patent-disclosed method uses diethyl azodicarboxylate (DEAD) and triphenylphosphine for direct coupling:
$$
\text{3,5-Dimethylpiperidin-1-ol} + \text{4-(2-Hydroxypropoxy)acetophenone} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound}
$$
Comparative data:
| Condition | Mitsunobu Route | Standard Route |
|---|---|---|
| Reaction Time | 6 hours | 16 hours |
| Isolated Yield | 68% | 89% |
| Byproduct Formation | 12% (phosphine oxides) | 3% (diols) |
This method reduces steps but requires costly reagents and generates phosphine oxide waste.
Process Optimization and Critical Parameters
Temperature Effects on Epoxide Ring-Opening
Controlled studies demonstrate temperature profoundly impacts regioselectivity:
| Temperature (°C) | β:α Isomer Ratio | Total Yield |
|---|---|---|
| 0 | 1.5:1 | 45% |
| 25 | 3.2:1 | 89% |
| 40 | 2.8:1 | 78% |
Solvent Screening for Crystallization
Solvent polarity directly influences crystal habit and purity:
| Solvent | Crystal Form | Purity (%) | Aspect Ratio |
|---|---|---|---|
| Ethanol | Needles | 98.4 | 15:1 |
| Acetone | Plates | 97.1 | 3:1 |
| THF/Heptane | Prisms | 99.2 | 5:1 |
THF/Heptane (1:4 v/v) produces pharmaceutical-grade crystals with optimal flow properties.
Analytical Characterization
Spectroscopic Data Consolidation
¹H NMR (400 MHz, D₂O)
δ 7.85 (d, J=8.8 Hz, 2H, ArH)
δ 6.95 (d, J=8.8 Hz, 2H, ArH)
δ 4.15-4.08 (m, 1H, OCH₂CH(OH)CH₂N)
δ 3.85 (dd, J=9.6, 3.2 Hz, 1H, CH(OH))
δ 2.65-2.50 (m, 6H, Piperidine-H)
δ 2.30 (s, 3H, COCH₃)
δ 1.45 (d, J=6.4 Hz, 6H, Piperidine-CH₃)
FT-IR (KBr)
ν 3420 cm⁻¹ (O-H stretch)
ν 1675 cm⁻¹ (C=O ketone)
ν 1250 cm⁻¹ (C-N stretch)
Industrial-Scale Considerations
Pharmacological Applications and Process Implications
While beyond synthesis scope, end-use requirements dictate quality parameters:
| Pharmacopeia Test | Specification | Typical Result |
|---|---|---|
| Heavy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
